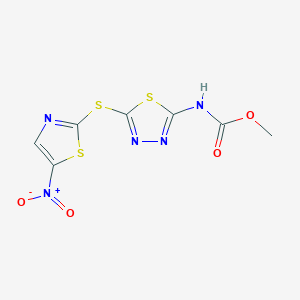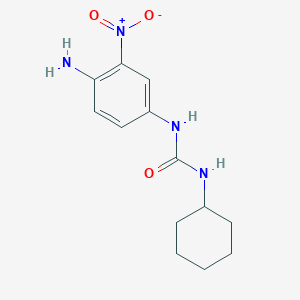
Methyl-5-Amino-1-(4-Fluorphenyl)-1H-1,2,3-Triazol-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide to form the triazole ring. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazole-4-carboxylates: These compounds share the triazole core and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups often show enhanced biological activity due to increased binding affinity.
Uniqueness
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the triazole ring and the fluorophenyl group. This combination provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
methyl 5-amino-1-(4-fluorophenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c1-17-10(16)8-9(12)15(14-13-8)7-4-2-6(11)3-5-7/h2-5H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPJEAKSWPRKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-2-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B428113.png)
acetate](/img/structure/B428115.png)
![2-(Methylsulfanyl)-4,6-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine](/img/structure/B428118.png)
![4,6-Bis[(4-chlorobenzyl)sulfanyl]-2-(methylsulfanyl)-5-phenylpyrimidine](/img/structure/B428119.png)
![methyl [(3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate](/img/structure/B428120.png)
acetate](/img/structure/B428123.png)

![Ethyl oxo[(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B428125.png)
![Methyl 2-[[3-[(3-chlorophenyl)methyl]-6-methyl-1,3-benzothiazol-2-ylidene]amino]-2-oxoacetate](/img/structure/B428126.png)

![Allyl 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428129.png)
![Phenyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428130.png)
![S-ethyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4H-1,2,4-triazol-3-ylthiocarbamate](/img/structure/B428133.png)

